4-(3-Fluorophenyl)piperidine-2,6-dione 4-(3-Fluorophenyl)piperidine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 959246-81-2
VCID: VC2976199
InChI: InChI=1S/C11H10FNO2/c12-9-3-1-2-7(4-9)8-5-10(14)13-11(15)6-8/h1-4,8H,5-6H2,(H,13,14,15)
SMILES: C1C(CC(=O)NC1=O)C2=CC(=CC=C2)F
Molecular Formula: C11H10FNO2
Molecular Weight: 207.2 g/mol

4-(3-Fluorophenyl)piperidine-2,6-dione

CAS No.: 959246-81-2

Cat. No.: VC2976199

Molecular Formula: C11H10FNO2

Molecular Weight: 207.2 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Fluorophenyl)piperidine-2,6-dione - 959246-81-2

Specification

CAS No. 959246-81-2
Molecular Formula C11H10FNO2
Molecular Weight 207.2 g/mol
IUPAC Name 4-(3-fluorophenyl)piperidine-2,6-dione
Standard InChI InChI=1S/C11H10FNO2/c12-9-3-1-2-7(4-9)8-5-10(14)13-11(15)6-8/h1-4,8H,5-6H2,(H,13,14,15)
Standard InChI Key HHCHNRJQUCGHTO-UHFFFAOYSA-N
SMILES C1C(CC(=O)NC1=O)C2=CC(=CC=C2)F
Canonical SMILES C1C(CC(=O)NC1=O)C2=CC(=CC=C2)F

Introduction

Chemical Identity and Structural Characteristics

4-(3-Fluorophenyl)piperidine-2,6-dione is an organic compound characterized by a piperidine ring with two carbonyl groups at positions 2 and 6, and a 3-fluorophenyl substituent at position 4. The compound represents an important class of heterocyclic structures with potential pharmaceutical applications .

Basic Identification Parameters

Table 1: Chemical Identity Parameters

ParameterInformation
CAS Number959246-81-2
Molecular FormulaC₁₁H₁₀FNO₂
Molecular Weight207.20100 g/mol
IUPAC Name4-(3-Fluorophenyl)piperidine-2,6-dione
Alternative Names2,6-Piperidinedione, 4-(3-Fluorophenyl)-; 4-(3-Fluoro-phenyl)-piperidine-2,6-dione
MDL NumberMFCD09878825

The structural configuration features a piperidine ring with a 3-fluorophenyl group attached at the 4-position, creating a unique spatial arrangement that influences its chemical behavior and biological activity .

Physical Properties

The physical properties of 4-(3-Fluorophenyl)piperidine-2,6-dione define its behavior in various environments and applications. These properties are crucial for understanding its potential use in pharmaceutical formulations and chemical synthesis.

Basic Physical Parameters

Table 2: Physical Properties

PropertyValue
Physical StateSolid
Density1.264 g/cm³
Boiling Point384.7°C at 760 mmHg
Flash Point186.5°C
Exact Mass207.07000
Index of Refraction1.536
Polar Surface Area (PSA)46.17000
LogP1.67470

These physical characteristics indicate that 4-(3-Fluorophenyl)piperidine-2,6-dione is relatively stable at room temperature with moderate lipophilicity as indicated by its LogP value .

Structure-Activity Relationships

The positioning of the fluorophenyl group and its relationship to biological activity represents an important area of investigation for this class of compounds.

Significance of Fluorine Substitution

The 3-fluorophenyl substituent at position 4 of the piperidine ring creates specific electronic and steric effects that may influence:

These structure-activity relationships are crucial for understanding how modifications to the basic structure might lead to improved therapeutic properties .

Related Compounds and Derivatives

Several structurally related compounds share similarities with 4-(3-Fluorophenyl)piperidine-2,6-dione, differing in the position of the fluorine atom or substitution pattern.

Positional Isomers and Related Structures

Table 3: Related Fluorophenylpiperidine-2,6-dione Compounds

CompoundCAS NumberKey Structural Difference
4-(4-Fluorophenyl)piperidine-2,6-dione163631-01-4Fluorine at para position of phenyl ring
3-(3-Fluorophenyl)piperidine-2,6-dione168438396Substitution at position 3 of piperidine ring
3-(4-Amino-3-fluorophenyl)piperidine-2,6-dione2957210-11-4Addition of amino group and different position
3-(4-bromo-2-fluorophenyl)piperidine-2,6-dione2924092-66-8Addition of bromine and different fluorine position

These structural variations can significantly impact the biological activities and physical properties of the compounds, providing a rich landscape for structure-activity relationship studies .

SupplierCatalog/Reference NumberPurityAvailable Quantities
CymitQuimica10-F05027095.0%250mg, 1g, 5g
Capot Chemical1395398% (Min, HPLC)Not specified
Various suppliersIN-DA005WGTNot specifiedNot specified

The compound is primarily marketed as a research chemical for use in pharmaceutical research and development, with high purity standards generally maintained by suppliers .

Analytical Methods and Characterization

The identification and characterization of 4-(3-Fluorophenyl)piperidine-2,6-dione typically involve various analytical techniques.

Common Analytical Approaches

Standard analytical methods for characterization include:

  • High-Performance Liquid Chromatography (HPLC) for purity determination

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass Spectrometry for molecular weight verification

  • Infrared Spectroscopy for functional group identification

These techniques ensure the identity, purity, and quality of the compound for research applications .

Regulatory Information and Classification

4-(3-Fluorophenyl)piperidine-2,6-dione has specific classifications in regulatory systems that govern its handling and use.

Regulatory Classifications

Table 5: Regulatory Information

Classification SystemIdentifierDescription
HS Code2925190090Other imides and their derivatives; salts thereof
VAT17.0%Tax rate in applicable jurisdictions
Tax rebate rate9.0%Where applicable
MFN tariff6.5%Most Favored Nation tariff
General tariff30.0%Standard tariff classification

These classifications are important for international commerce and regulatory compliance when handling or importing the compound .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator